molecular formula C17H16N6O4 B4983555 4-amino-N-(4-methylphenyl)-N'-[(4-nitrobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide

4-amino-N-(4-methylphenyl)-N'-[(4-nitrobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide

Cat. No. B4983555
M. Wt: 368.3 g/mol
InChI Key: FAYVAVIJLUIBJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to the chemical class of oxadiazoles, which are characterized by a 1,2,5-oxadiazole ring. Oxadiazoles and their derivatives are known for their wide range of applications in materials science and as pharmacophores in drug design due to their distinctive chemical properties and biological activities.

Synthesis Analysis

The synthesis of oxadiazole derivatives often involves the cyclization of hydrazides with carboxylic acids or their derivatives. A specific method for synthesizing "4-amino-N-(4-methylphenyl)-N'-[(4-nitrobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide" is not directly mentioned, but similar compounds are synthesized through catalytic hydrogenation and functional group transformations, indicating a multi-step synthesis process that may involve nitration, reduction, and cyclization steps (Li Shi-feng, 2007).

properties

IUPAC Name

4-amino-N'-(4-methylphenyl)-N-[(4-nitrophenyl)methoxy]-1,2,5-oxadiazole-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O4/c1-11-2-6-13(7-3-11)19-17(15-16(18)21-27-20-15)22-26-10-12-4-8-14(9-5-12)23(24)25/h2-9H,10H2,1H3,(H2,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYVAVIJLUIBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C(C2=NON=C2N)NOCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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